REACTION_CXSMILES
|
[CH2:1]([O:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:3].[CH3:8][C:9]1[C:15]2C=CC(O)=[CH:19][C:14]=2[O:13][C:11](=[O:12])[CH:10]=1.[CH3:21][SiH:22]([CH3:24])[Cl:23].C1(C)C=CC=CC=1>O1CCCC1>[Cl:23][Si:22]([CH3:24])([CH3:21])[CH2:3][CH2:2][CH2:1][O:4][C:5]1[CH:19]=[C:14]2[C:15]([C:9]([CH3:8])=[CH:10][C:11](=[O:12])[O:13]2)=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)OC2=C1C=CC(=C2)O
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
H2PtCl6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Toluene was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The title product was recovered in a yield of 27 g at greater than 70% purity
|
Type
|
CUSTOM
|
Details
|
A broad UV absorption spectrum
|
Type
|
CUSTOM
|
Details
|
Fluorescence spectra obtained after excitation at 384 nm
|
Type
|
CUSTOM
|
Details
|
gave maxima at 390 (v.s.), 421, 521, and 585 nm
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
Cl[Si](CCCOC1=CC=C2C(=CC(OC2=C1)=O)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |